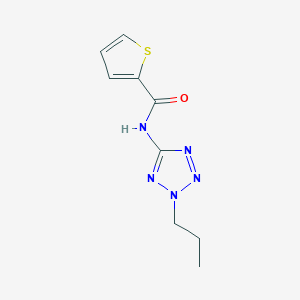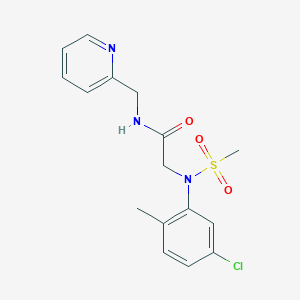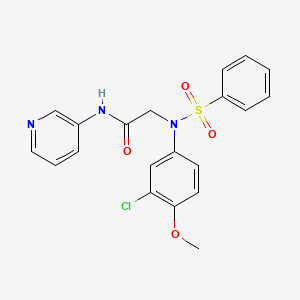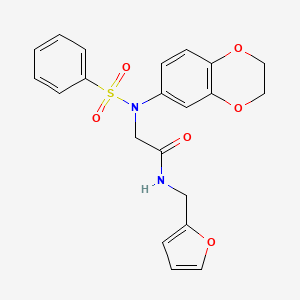
N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide
Overview
Description
N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide: is a heterocyclic compound that features a thiophene ring substituted with a tetrazole moiety and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The incorporation of a tetrazole ring enhances the compound’s potential for various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-propyltetrazole. The reaction is often mediated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups attached to the thiophene or tetrazole rings.
Scientific Research Applications
Chemistry: N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is being studied for its potential to act as an anti-inflammatory, antiviral, and antitumor agent .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA to exert anticancer activity .
Comparison with Similar Compounds
- N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide
- 2-Butylthiophene
- 2-Octylthiophene
Comparison: N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide is unique due to the presence of both a tetrazole and a thiophene ring, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, this compound exhibits enhanced stability and a broader range of pharmacological activities .
Properties
IUPAC Name |
N-(2-propyltetrazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h3-4,6H,2,5H2,1H3,(H,10,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHGXVSPCUBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3448728.png)


![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3448757.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B3448795.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B3448798.png)
![2-[2-(4-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3448807.png)
![N~2~-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}-5-NITRO-2-FURAMIDE](/img/structure/B3448811.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3448823.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3448835.png)
